potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl oxalyl chloride to form the intermediate ethyl 2-(ethylhydrazono)acetate. This intermediate is then cyclized in the presence of potassium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate compounds are carefully monitored, and the final product is purified using crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.
Scientific Research Applications
Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of bacterial enzymes, disrupting their metabolic pathways and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
- Potassium 5-phenyl-1,3,4-oxadiazole-2-carboxylate
- Potassium 5-ethyl-1,2,4-oxadiazole-2-carboxylate
Uniqueness
Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate is unique due to its specific substitution pattern on the oxadiazole ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other oxadiazole derivatives. Its ethyl group provides different steric and electronic properties compared to methyl or phenyl substitutions, leading to unique applications and effects .
Properties
CAS No. |
2609019-11-4 |
---|---|
Molecular Formula |
C5H5KN2O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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